1H-Indazole-6,7-diamine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes two amino groups at the 6 and 7 positions of the indazole ring. Indazoles are known for their diverse biological activities and potential applications in pharmaceuticals, making 1H-indazole-6,7-diamine a subject of interest in medicinal chemistry.
1H-Indazole-6,7-diamine can be synthesized through various chemical methods, including transition metal-catalyzed reactions and cyclization processes involving hydrazones. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure, specifically belonging to the class of indazoles.
The synthesis of 1H-indazole-6,7-diamine can be achieved through several methodologies:
The synthesis typically involves the formation of an indazole core through cyclization reactions that may include multiple steps such as oxidation and dehydrogenation. The choice of solvent, temperature, and catalyst significantly influences the reaction's efficiency.
1H-Indazole-6,7-diamine has a distinct molecular structure characterized by:
1H-Indazole-6,7-diamine participates in various chemical reactions due to its nucleophilic amino groups. Key reactions include:
The reaction conditions (temperature, solvent) must be controlled to ensure high yields and minimize side products. For instance, using aqueous hydrochloric acid has been shown to facilitate certain transformations effectively .
The mechanism of action for 1H-indazole-6,7-diamine involves several pathways depending on its application:
Studies have indicated that derivatives of indazoles show significant activity against various cancer cell lines, suggesting that modifications at the amino positions can enhance biological activity.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) should be gathered from experimental results for precise characterization.
1H-Indazole-6,7-diamine has several scientific uses:
Indazole derivatives have transitioned from obscure heterocycles to privileged scaffolds in medicinal chemistry over the past century. Early discoveries focused on simple anti-inflammatory agents like benzydamine (developed in the 1960s), but the 21st century witnessed an explosion of structurally complex indazole-based therapeutics. The FDA approval of pazopanib (2009) for renal cell carcinoma marked a watershed moment, validating indazole’s capacity to serve as a kinase-inhibiting core [4]. Subsequent breakthroughs include niraparib (2017, PARP inhibitor for ovarian cancer) and entrectinib (2019, TRK/ALK inhibitor for solid tumors), collectively demonstrating indazole’s versatility across target classes [3] [10].
Recent emphasis has shifted toward diamino-functionalized indazoles to enhance target engagement and physicochemical properties. The discovery of 1H-indazole-5,6-diamine as a synthetic intermediate emerged from efforts to optimize ASK1 (Apoptosis Signal-Regulating Kinase 1) inhibitors for inflammatory diseases. Researchers at China Pharmaceutical University utilized it to develop compound 15 – a potent ASK1 inhibitor (IC₅₀ = 29.9 nM) featuring a 5,6-diamino motif critical for binding to the kinase hinge region via hydrogen bonds with Val757 and Glu755 [1]. This exemplifies the strategic incorporation of diamino substituents to exploit specific binding pockets.
Table 1: Evolution of Key Indazole-Based Therapeutics
Era | Compound | Therapeutic Target/Use | Structural Features |
---|---|---|---|
Pre-2000 | Benzydamine | NSAID (Anti-inflammatory) | Simple 3-aminoindazole |
2009 | Pazopanib | VEGFR/PDGFR/c-Kit (RCC) | 1H-Indazole-3-sulfonamide |
2017 | Niraparib | PARP1/PARP2 (Ovarian Ca) | 1H-Indazole-7-carboxamide |
2019 | Entrectinib | TRK/ALK/ROS1 (Solid tumors) | 1H-Indazole-3-carboxamide |
2020s | Compound 15 | ASK1 (IBD/Inflammation) | 1H-Indazole-5,6-diamine core |
The 5,6-diamino substitution pattern confers distinct advantages in drug design: enhanced hydrogen-bonding capacity, improved solubility, and conformational rigidity. These properties are exploited across diverse therapeutic targets:
Anti-inflammatory Applications: ASK1 inhibitors bearing the 5,6-diaminoindazole scaffold (e.g., compound 15) suppress TNF-α-induced inflammatory cascades in colonic epithelial HT-29 cells. This inhibition disrupts the ASK1-p38MAPK/JNK pathway, reducing IL-6, TNF-α, and IL-1β production – key cytokines in ulcerative colitis pathogenesis [1]. Molecular docking confirms the diamine group forms dual hydrogen bonds with ASK1’s hinge region (Val757 backbone), enhancing binding affinity over monofunctional analogs [1].
Cardiovascular Therapeutics: Although not directly studied as 1H-indazole-5,6-diamine, analogs like DY-9760e (containing 5,6-dimethoxyindazole) demonstrate cardioprotection via calmodulin antagonism. This inhibits CaMKII overactivation, prevents dystrophin degradation, and attenuates myocardial hypertrophy [7]. The diamino variant’s potential here lies in its ability to mimic cationic interactions of quaternary amines while offering metabolic stability.
Oncology: Derivatives like the PAK1 inhibitor 30l (1H-indazole-3-carboxamide) utilize adjacent amino groups to occupy hydrophobic pockets near Glu315 and Lys299. While 5,6-diaminoindazole itself isn’t a PAK1 inhibitor, its structural analogs show anti-migratory effects in breast cancer by suppressing Snail-mediated EMT (Epithelial-Mesenchymal Transition) [9] [10].
Table 2: Pharmacological Targets of Diamino-Functionalized Indazoles
Therapeutic Area | Molecular Target | Biological Effect | Key Interaction |
---|---|---|---|
Inflammatory Bowel Disease | ASK1 Kinase | ↓ Cytokine production (TNF-α, IL-6) | H-bonds with ASK1 hinge region (Val757) |
Cardiovascular Disease | Calmodulin/CaMKII | ↓ Myocardial hypertrophy; ↓ Ischemia-reperfusion injury | Cation-π interactions with CaM hydrophobic pockets |
Oncology | PAK1 / Rho Kinase | ↓ Tumor migration/invasion; ↑ Apoptosis | Hydrophobic packing in p21-binding domain |
Indazole exists in two tautomeric forms: 1H-indazole (benzenoid) and 2H-indazole (quinonoid), with the 1H-form dominating (>15 kJ/mol more stable) due to retention of aromaticity in the fused benzene ring [4] [6]. X-ray crystallography of osmium(IV) complexes confirms 1H-indazole’s prevalence, even when coordinated to metals – the 2H-form is rarely observed without steric forcing [6]. For 5,6-diamino derivatives, this tautomeric preference is amplified: the 1H-form allows optimal conjugation of the electron-donating diamino group across the benzoid system, increasing resonance stabilization [8].
Positional isomerism profoundly impacts reactivity and binding. 1H-Indazole-5,6-diamine differs from its 4,7- or 6,7-diamino isomers in three key aspects:
Table 3: Stability and Reactivity of Indazole Tautomers
Property | 1H-Indazole Tautomer | 2H-Indazole Tautomer |
---|---|---|
Energy Difference | 0 kJ/mol (Reference) | +15–20 kJ/mol |
Aromaticity | Full benzene aromaticity | Disrupted benzene ring |
Frequency in Solids | >99% (X-ray confirmed) [6] | <1% |
Nucleophilicity (N1/N2) | N1: Low (H-bond donor); N2: Moderate | N1: High; N2: Very low |
Effect of 5,6-Diamino | Stabilizes via extended resonance | Destabilizes quinonoid character |
The stability of 1H-indazole-5,6-diamine is further evidenced by its synthetic accessibility. It can be prepared via tin(II) chloride dihydrate reduction of 5,6-dinitroindazole or Pd-catalyzed amination – methods relying on the thermodynamic favorability of the 1H-tautomer during cyclization [5] [10]. NMR studies (¹H, ¹³C, ¹⁵N) in DMSO-d₆ confirm exclusive 1H-form persistence: no observable 2H-tautomer signals occur, even at elevated temperatures [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7